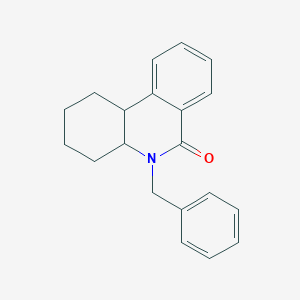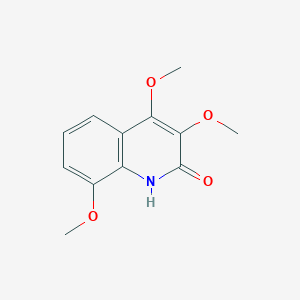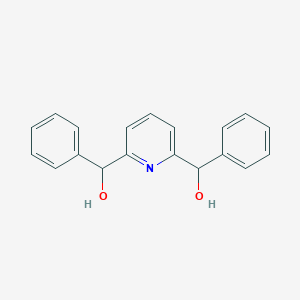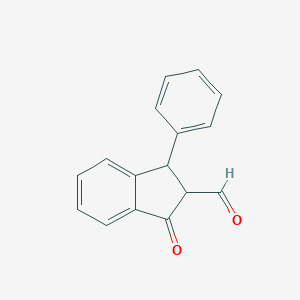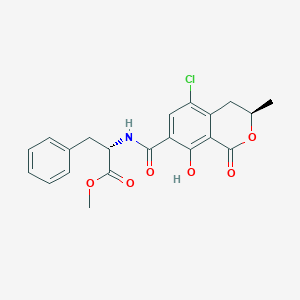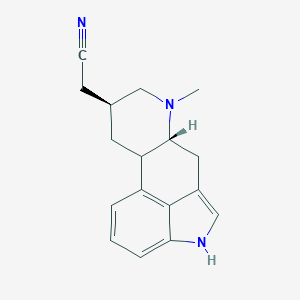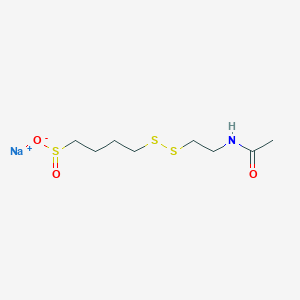
11-Hydroxy-8,12,14-eicosatrienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Hydroxy-8,12,14-eicosatrienoic acid, also known as 11-HETE, is a bioactive lipid derived from arachidonic acid metabolism. It is a member of the eicosanoid family, which includes prostaglandins, thromboxanes, and leukotrienes. 11-HETE is synthesized by the action of lipoxygenases on arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. The synthesis of 11-HETE is regulated by various factors, including cytokines, growth factors, and hormones.
作用机制
The mechanism of action of 11-Hydroxy-8,12,14-eicosatrienoic acid involves the activation of specific receptors on target cells. The main receptor for 11-Hydroxy-8,12,14-eicosatrienoic acid is the G protein-coupled receptor 132 (GPR132), which is also known as the G2A receptor. GPR132 is expressed on various cell types, including immune cells, endothelial cells, and cancer cells. The activation of GPR132 by 11-Hydroxy-8,12,14-eicosatrienoic acid leads to the activation of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.
生化和生理效应
The biochemical and physiological effects of 11-Hydroxy-8,12,14-eicosatrienoic acid depend on the cell type and the context in which it is produced. In general, 11-Hydroxy-8,12,14-eicosatrienoic acid has been shown to have anti-inflammatory and anti-tumor effects. For example, 11-Hydroxy-8,12,14-eicosatrienoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta), by immune cells. In addition, 11-Hydroxy-8,12,14-eicosatrienoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
The advantages of using 11-Hydroxy-8,12,14-eicosatrienoic acid in lab experiments include its ability to modulate various biological processes, including inflammation and cancer. In addition, 11-Hydroxy-8,12,14-eicosatrienoic acid is a relatively stable molecule that can be easily synthesized and purified. However, the limitations of using 11-Hydroxy-8,12,14-eicosatrienoic acid in lab experiments include its complex mechanism of action and the potential for off-target effects. In addition, the effects of 11-Hydroxy-8,12,14-eicosatrienoic acid may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 11-Hydroxy-8,12,14-eicosatrienoic acid. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to investigate its role in other biological processes, such as metabolism and neuronal function. In addition, the development of specific agonists and antagonists for GPR132 may provide new therapeutic opportunities for the treatment of inflammation and cancer. Finally, the use of animal models and clinical trials may provide further insights into the potential clinical applications of 11-Hydroxy-8,12,14-eicosatrienoic acid.
合成方法
The synthesis of 11-Hydroxy-8,12,14-eicosatrienoic acid involves the action of lipoxygenases on arachidonic acid. Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to form bioactive lipids. The specific lipoxygenase isoform that catalyzes the synthesis of 11-Hydroxy-8,12,14-eicosatrienoic acid depends on the cell type and the stimulus that triggers its production. For example, 5-lipoxygenase is the main isoform involved in the synthesis of leukotrienes, whereas 12-lipoxygenase and 15-lipoxygenase are involved in the synthesis of other eicosanoids, including 12-HETE and 15-HETE.
科学研究应用
11-Hydroxy-8,12,14-eicosatrienoic acid has been studied in various biological systems, including inflammation, cancer, and cardiovascular disease. Inflammation is a complex biological process that involves the activation of immune cells and the production of various mediators, including eicosanoids. 11-Hydroxy-8,12,14-eicosatrienoic acid has been shown to play a role in the regulation of inflammation by modulating the activity of immune cells and the production of other eicosanoids. For example, 11-Hydroxy-8,12,14-eicosatrienoic acid has been shown to inhibit the production of leukotriene B4, which is a potent pro-inflammatory mediator.
属性
CAS 编号 |
15514-86-0 |
|---|---|
产品名称 |
11-Hydroxy-8,12,14-eicosatrienoic acid |
分子式 |
F6H12MgO6Si |
分子量 |
322.5 g/mol |
IUPAC 名称 |
(8E,12E,14E)-11-hydroxyicosa-8,12,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10-11,13-14,16,19,21H,2-6,8-9,12,15,17-18H2,1H3,(H,22,23)/b10-7+,14-11+,16-13+ |
InChI 键 |
JNXXVEYCRGFXTN-XRSYJNBKSA-N |
手性 SMILES |
CCCCC/C=C/C=C/C(C/C=C/CCCCCCC(=O)O)O |
SMILES |
CCCCCC=CC=CC(CC=CCCCCCCC(=O)O)O |
规范 SMILES |
CCCCCC=CC=CC(CC=CCCCCCCC(=O)O)O |
同义词 |
11-hydroxy-8,12,14-eicosatrienoic acid 11-hydroxy-8,12,14-eicosatrienoic acid, (E,Z,Z)-isomer 11-hydroxy-8,12,14-eicosatrienoic acid, stereoisome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





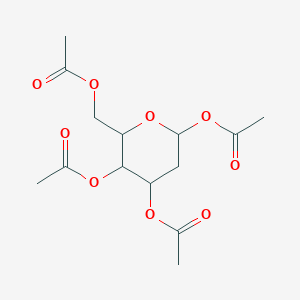

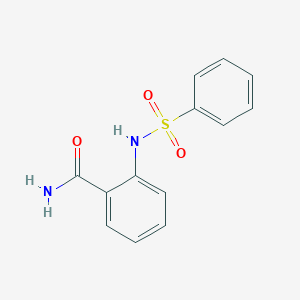
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
